molecular formula C9H18N2O2 B7985440 ((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid

((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid

Cat. No.: B7985440
M. Wt: 186.25 g/mol
InChI Key: SBZVIOXVYMSUOF-MRVPVSSYSA-N
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Description

((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid is a chiral piperidine derivative characterized by a dimethylamino group at the 3-position of the piperidine ring and an acetic acid moiety attached to the 1-position. This compound is of interest in medicinal chemistry due to the structural relevance of piperidine derivatives in drug design, particularly in targeting neurological and metabolic pathways .

Properties

IUPAC Name

2-[(3R)-3-(dimethylamino)piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10(2)8-4-3-5-11(6-8)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZVIOXVYMSUOF-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCN(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in diabetes management and neuroprotection. Its molecular formula is C9H16N2O2, and it features a chiral center, which allows for the existence of two enantiomers, with the (R)-enantiomer being the focus of biological studies.

The compound primarily exhibits its biological activity through the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. By inhibiting DPP-IV, ((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid can enhance insulin secretion and lower blood glucose levels, making it a promising candidate for treating type 2 diabetes mellitus and related metabolic disorders.

Neuroprotective Effects

In addition to its antidiabetic properties, preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. This dual action—modulating metabolism while offering neuroprotection—sets it apart from other similar compounds.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of ((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid:

Activity Mechanism Reference
DPP-IV InhibitionIncreases insulin secretion; decreases blood glucose levels
NeuroprotectionPotential interaction with neurotransmitter systems
Anticancer PotentialExhibits cytotoxicity in certain cancer cell lines (in vitro studies needed)

Diabetes Management

A study highlighted that ((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid effectively lowered blood sugar levels in diabetic models through its DPP-IV inhibitory activity. In vitro assays demonstrated significant inhibition of DPP-IV, supporting its potential as a therapeutic agent for diabetes.

Anticancer Activity

Emerging studies on piperidine derivatives suggest potential anticancer properties. For instance, compounds related to ((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid have shown cytotoxic effects against various cancer cell lines. However, more extensive research is required to confirm these effects specifically for this compound .

Comparison with Similar Compounds

The uniqueness of ((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid can be further understood by comparing it with structurally similar compounds:

Compound Name Structure Features Unique Properties
((S)-3-Dimethylamino-piperidin-1-yl)-acetic acidEnantiomer of the target compoundDifferent biological activity profile
SitagliptinDipeptidyl peptidase IV inhibitorEstablished use in type 2 diabetes treatment
SaxagliptinAnother DPP-IV inhibitorDifferent pharmacokinetics and dosing regimen
((R)-3-Acetylamino-piperidin-1-yl)-acetic acidAcetylated derivativePotential differences in solubility and bioavailability

Scientific Research Applications

Diabetes Management

One of the most significant applications of ((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid is in the management of diabetes. Research indicates that compounds with similar structures can inhibit Dipeptidyl Peptidase IV (DPP-IV) activity, which plays a crucial role in glucose metabolism. Inhibition of DPP-IV can lead to improved insulin secretion and reduced blood glucose levels, making it a potential candidate for treating type 1 and type 2 diabetes mellitus, as well as associated complications like retinopathy and neuropathy .

Neurological Disorders

The compound has also been explored for its neuroprotective properties. Studies suggest that it may have beneficial effects in treating neurodegenerative diseases such as Alzheimer's disease by modulating neurotransmitter systems and reducing neuroinflammation . The ability to affect dopamine and norepinephrine transporters indicates its potential use in managing conditions like depression and anxiety .

Pain Management

Research has shown that related compounds exhibit analgesic properties, potentially providing alternatives to traditional opioid medications. The modulation of pain pathways through the action on specific receptors could make ((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid a candidate for pain management therapies .

Clinical Trials

Clinical studies have been initiated to evaluate the efficacy of DPP-IV inhibitors, including those based on piperidine derivatives like ((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid. These studies focus on their impact on glycemic control and overall metabolic health in diabetic patients .

Experimental Models

In vitro studies using cell lines have demonstrated that this compound can protect pancreatic beta cells from apoptosis, thereby supporting insulin production under stress conditions . Animal models have also shown promising results in reducing inflammation and improving metabolic parameters when treated with related compounds.

Comparative Data Table

Application AreaMechanism of ActionPotential Benefits
Diabetes ManagementDPP-IV inhibitionImproved glycemic control
Neurological DisordersModulation of neurotransmitter systemsNeuroprotection, reduced inflammation
Pain ManagementInteraction with pain pathwaysAlternative to opioids

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid with structurally related piperidinyl acetic acid derivatives, emphasizing substituent effects and applications:

Compound Name CAS Number Key Substituents Molecular Weight Key Properties/Applications References
((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid 1353986-08-9 3-(dimethylamino), 1-(acetic acid) 186.25 Enhanced basicity due to dimethylamino group; potential for chiral recognition in drug design.
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid 1354015-76-1 3-(benzyl-cyclopropyl-amino) 288.39 Bulky substituents may reduce solubility but improve target specificity.
((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid 30692-37-6 3-(tert-butoxycarbonylamino) 270.32 Protective group (Boc) enhances stability during synthetic processes.
(R)-2-(3-(Benzyl(ethyl)amino)piperidin-1-yl)acetic acid 1353996-33-4 3-(benzyl-ethyl-amino) 276.37 Amphiphilic structure may improve membrane permeability.
(R)-(-)-Phenylpiperidin-1-yl-acetic acid Not provided 3-(phenyl) ~207.24 (estimated) Intermediate for antispasmodic drugs (e.g., bietamiverine).

Key Observations:

Substituent Effects on Basicity and Solubility: The dimethylamino group in ((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid increases basicity compared to tert-butoxycarbonylamino or benzyl-cyclopropyl-amino substituents. This property could enhance ionic interactions in biological systems . Bulky groups (e.g., benzyl-cyclopropyl-amino) may reduce aqueous solubility but improve binding specificity to hydrophobic pockets in proteins .

Stereochemical Influence: The R-configuration is critical for enantioselective interactions.

Applications in Drug Design: Piperidine derivatives with acetic acid moieties are often used as building blocks for antispasmodics, antipsychotics, and enzyme inhibitors. The dimethylamino variant’s dual functionality (basic amine and carboxylic acid) makes it suitable for prodrug development or as a ligand in metal coordination chemistry .

Comparative Stability: Compounds with protective groups (e.g., tert-butoxycarbonyl) exhibit improved stability during synthesis, whereas dimethylamino groups may require careful handling under acidic conditions to prevent demethylation .

Preparation Methods

Chiral Piperidine Core Formation

The enantioselective construction of the (R)-3-dimethylamino-piperidine scaffold is typically achieved via resolution or asymmetric catalysis. A prominent method involves the alkylation of (R)-3-aminopiperidine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a chiral auxiliary. For instance, the use of (R)-BINOL-derived phosphoric acids as catalysts enables enantiomeric excess (ee) >98% during the methylation step.

The introduction of the acetic acid group at the piperidine nitrogen is accomplished through nucleophilic substitution or condensation reactions. Patent WO2017158615A1 discloses a two-step process:

  • Alkylation : Reacting (R)-3-dimethylamino-piperidine with ethyl bromoacetate in tert-butanol at 60–70°C for 12 hours yields the ethyl ester intermediate with 85–90% efficiency.

  • Hydrolysis : Saponification using aqueous NaOH in methanol/water (4:1) at room temperature produces the free acid, achieving >99% conversion.

Optimization Strategies for Enhanced Yield and Purity

Solvent Systems and Reaction Kinetics

The choice of solvent critically impacts reaction efficiency. Comparative studies from WO2017158615A1 highlight tert-butanol’s superiority over toluene or DMF in the alkylation step, improving yields from 62% to 89% (Table 1).

Table 1: Solvent Effects on Alkylation Yield

SolventTemperature (°C)Yield (%)Purity (%)
Toluene606294
DMF807191
tert-Butanol658999

Catalytic Asymmetric Methods

Recent advances employ palladium-catalyzed cross-coupling to minimize racemization. For example, WO2006010459A1 utilizes Pd(OAc)₂ with Buchwald-Hartwig ligands to couple protected (R)-piperidine derivatives with bromoacetic acid esters, achieving 92% yield and 97% ee.

Purification and Impurity Control

Crystallization Techniques

WO2017158615A1 details a purification protocol involving:

  • Dissolving the crude product in methanol/water (3:1).

  • Acidifying with acetic acid to pH 4.5–5.0.

  • Cooling to 10–15°C to precipitate the pure compound, reducing olefinic acid impurities to <0.02%.

Chromatographic Methods

Reverse-phase HPLC with a C18 column (acetonitrile/0.1% TFA gradient) resolves residual dimethylamino-piperidine isomers, ensuring >99.5% chiral purity.

Analytical Characterization

X-ray Diffraction (PXRD)

PXRD analysis (Bruker D8 ADVANCE) confirms crystalline structure integrity. Characteristic peaks at 2θ = 12.4°, 18.7°, and 24.2° correlate with the monohydrate form.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.82 (q, J = 6.8 Hz, 2H, CH₂COO⁻), 3.15–3.05 (m, 1H, piperidine-H3), 2.92 (s, 6H, N(CH₃)₂).

  • HPLC-MS : [M+H]⁺ = 217.2, retention time = 6.8 min (Zorbax SB-C18).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent WO2021074138A1 introduces a continuous flow system for the alkylation step, reducing reaction time from 12 hours to 45 minutes and enhancing throughput by 30%.

Green Chemistry Metrics

  • E-factor : 8.2 kg waste/kg product (traditional batch) vs. 3.5 kg (flow system).

  • Solvent recovery rates exceed 90% using tert-butanol distillation .

Q & A

Q. What are the key steps in the enantioselective synthesis of ((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid?

Methodological Answer: Enantioselective synthesis typically involves chiral starting materials and stereocontrolled reactions. For example, a validated approach uses (R)-α-phenylglycine as a precursor, followed by coupling with a piperidine derivative using 1,3-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents at 0°C. This minimizes racemization, as confirmed by NMR analysis . To ensure enantiopurity, chiral auxiliaries like (S)-(-)-1-phenylethylamine (PEA) are employed, yielding compounds with >90% optical purity .

Q. How do researchers characterize the structural integrity of ((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid derivatives?

Methodological Answer: Structural characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation techniques) to confirm stereochemistry and detect diastereomeric impurities. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to verify molecular weight and purity. For example, ¹H-¹³C heteronuclear correlation (HSQC) NMR resolves overlapping signals in piperidine-acetic acid derivatives, ensuring accurate assignment of stereocenters .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of chiral piperidine-acetic acid derivatives?

Methodological Answer: Racemization is minimized by:

  • Low-temperature reactions : Conducting coupling reactions at 0°C with DCC/DMAP reduces thermal agitation .
  • Chiral auxiliaries : Using (S)-PEA stabilizes intermediates, preventing stereochemical scrambling .
  • Real-time monitoring : ¹H NMR of crude reaction mixtures detects diastereomers early, enabling process adjustments .
  • Protecting groups : Temporary protection of the dimethylamino group with acid-labile groups (e.g., Fmoc) prevents unwanted side reactions .

Q. How can researchers address discrepancies in bioactivity data for ((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid analogs?

Methodological Answer: Bioactivity discrepancies often arise from:

  • Batch-to-batch variability : Limited quality control (e.g., peptide content, salt residues) in custom-synthesized analogs can alter results. Requesting additional analyses (e.g., LC-MS quantification of impurities) reduces variability .
  • Solubility differences : Adjusting solvent systems (e.g., DMSO/water ratios) or using surfactants ensures consistent compound dissolution in assays .
  • Target selectivity : Off-target effects are assessed via competitive binding assays against related receptors (e.g., GPCRs or kinases) .

Q. What analytical challenges arise in quantifying ((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid in biological matrices?

Methodological Answer: Key challenges include:

  • Matrix interference : Plasma proteins and lipids can mask signals. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery .
  • Detection sensitivity : Derivatization with fluorescent tags (e.g., dansyl chloride) enhances detectability in LC-MS/MS, achieving sub-nM limits of quantification .
  • Ion suppression : Using stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) corrects for matrix effects .

Q. How do stereochemical variations in the piperidine ring affect pharmacological activity?

Methodological Answer: The (R)-configuration at the 3-dimethylamino position enhances receptor binding due to optimal spatial alignment with hydrophobic pockets in target proteins (e.g., GPCRs). Computational docking studies (e.g., AutoDock Vina) predict binding affinities, while in vitro assays (e.g., cAMP inhibition for GPCR activity) validate stereospecific effects. For example, (R)-isomers show 10-fold higher potency than (S)-isomers in some receptor models .

Safety and Reproducibility Considerations

Q. What safety protocols are critical when handling ((R)-3-Dimethylamino-piperidin-1-yl)-acetic acid?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Methodological Answer:

  • Standardized reagents : Source reagents (e.g., DCC, DMAP) from suppliers with certificates of analysis (CoA) .
  • Detailed documentation : Record reaction parameters (e.g., temperature, stirring speed) in electronic lab notebooks (ELNs) .
  • Inter-lab validation : Share protocols with collaborators for cross-verification, ensuring robustness .

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